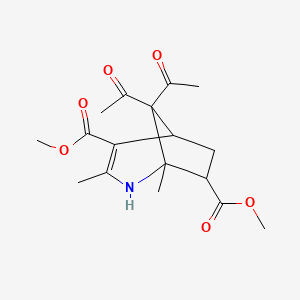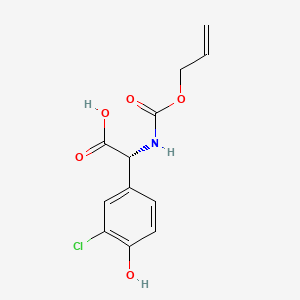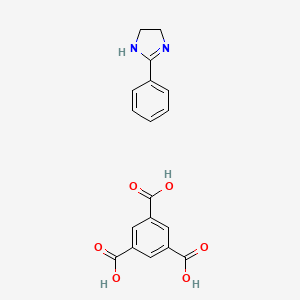
2,4,6-Tris(alpha-methylethyl)-m-cresol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(alpha-methylethyl)-m-cresol, also known as 2,4,6-tri-isopropyl-m-cresol, is an organic compound belonging to the class of phenols. This compound is characterized by the presence of three isopropyl groups attached to the aromatic ring of m-cresol. It is known for its antioxidant properties and is widely used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(alpha-methylethyl)-m-cresol typically involves the alkylation of m-cresol with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process. The reaction can be represented as follows:
m-Cresol+3Isopropyl AlcoholAcid Catalystthis compound+3Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process involves continuous monitoring of temperature, pressure, and catalyst concentration. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2,4,6-Tris(alpha-methylethyl)-m-cresol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives of the compound.
科学的研究の応用
2,4,6-Tris(alpha-methylethyl)-m-cresol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential antioxidant properties in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant activity.
Industry: Used as a stabilizer in fuels and lubricants to prevent oxidation and degradation.
作用機序
The antioxidant properties of 2,4,6-Tris(alpha-methylethyl)-m-cresol are attributed to its ability to donate hydrogen atoms from the phenolic group to free radicals, thereby neutralizing them. This process involves the formation of a stable phenoxyl radical, which does not readily participate in further radical reactions. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through this mechanism.
類似化合物との比較
Similar Compounds
2,4,6-Trimethylphenol: Similar structure but with methyl groups instead of isopropyl groups.
2,4,6-Tribromophenol: Similar structure but with bromine atoms instead of isopropyl groups.
2,4,6-Trichlorophenol: Similar structure but with chlorine atoms instead of isopropyl groups.
Uniqueness
2,4,6-Tris(alpha-methylethyl)-m-cresol is unique due to the presence of bulky isopropyl groups, which enhance its antioxidant properties by providing steric hindrance that stabilizes the phenoxyl radical formed during the antioxidant reaction. This makes it more effective in preventing oxidation compared to its methyl, bromine, or chlorine-substituted counterparts.
特性
CAS番号 |
60834-78-8 |
|---|---|
分子式 |
C16H26O |
分子量 |
234.38 g/mol |
IUPAC名 |
3-methyl-2,4,6-tri(propan-2-yl)phenol |
InChI |
InChI=1S/C16H26O/c1-9(2)13-8-14(10(3)4)16(17)15(11(5)6)12(13)7/h8-11,17H,1-7H3 |
InChIキー |
ZGJKGUZCSAJNLW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1C(C)C)C(C)C)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



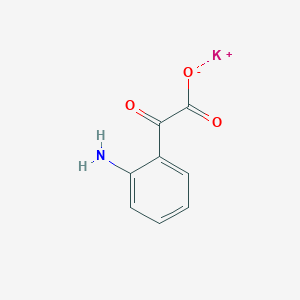
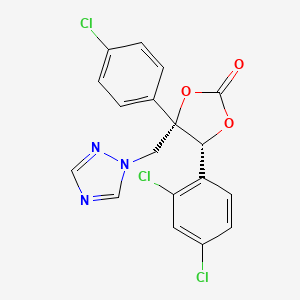


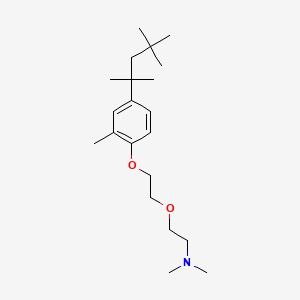
![N,N-dimethyl-2-[1-[3-(trifluoromethyl)phenyl]-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12694240.png)
